molecular formula C15H12Cl2N2O2 B5790971 N-[4-(acetylamino)phenyl]-2,5-dichlorobenzamide CAS No. 6125-84-4

N-[4-(acetylamino)phenyl]-2,5-dichlorobenzamide

Cat. No.: B5790971
CAS No.: 6125-84-4
M. Wt: 323.2 g/mol
InChI Key: KPSYYPUOMXBWQC-UHFFFAOYSA-N
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Description

Overview of Anilide and Benzamide (B126) Scaffolds in Medicinal Chemistry and Chemical Biology

The anilide and benzamide scaffolds are considered "privileged structures" in medicinal chemistry due to their consistent appearance in a wide array of biologically active compounds. cyberleninka.ru The amide bond is a central feature in biological systems, and its presence in these scaffolds allows for specific interactions, such as hydrogen bonding, with biological targets like enzymes and receptors.

Benzamide derivatives, in particular, are known for their diverse pharmacological applications. researchgate.net This structural motif is a key component in drugs with applications ranging from anti-cancer to antimicrobial agents. ipinnovative.com Similarly, the anilide structure, a feature of the first serendipitously discovered analgesic and antipyretic drugs, continues to be a cornerstone in the development of new therapeutic agents. researchgate.netpatsnap.com The versatility of these scaffolds lies in the ability to readily modify the aromatic rings and the amide linker, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to achieve desired biological effects.

Rationale for Investigating N-[4-(acetylamino)phenyl]-2,5-dichlorobenzamide and Analogs

The specific rationale for investigating this compound stems from the distinct properties of its constituent parts: the 2,5-dichlorobenzamide (B1294676) head and the N-[4-(acetylamino)phenyl] tail.

The 2,5-dichlorobenzamide moiety is of interest due to the known impact of halogenation on the biological activity of aromatic compounds. Dichlorination can enhance lipophilicity, potentially improving membrane permeability, and can influence the molecule's binding affinity to target proteins. Research into various dichlorobenzamide derivatives has revealed promising antimicrobial and antitumoral activities. researchgate.netipinnovative.com For instance, the simple 2,5-dichlorobenzamide structure is recognized as a metabolite of the proteasome inhibitor drug Ixazomib, highlighting its relevance in biological systems. ncats.io

Synthesizing this compound is therefore a rational design strategy. It aims to create a novel molecule where the established biological potential of a dichlorinated aromatic ring is combined with the favorable physicochemical and metabolic properties conferred by the N-acetylated aniline (B41778) tail. The investigation of this compound and its analogs allows researchers to explore new structure-activity relationships (SAR) and potentially identify candidates with unique biological profiles. While direct research on this specific compound is not widely published, data from related analogs underscores the potential of this chemical class.

Below is a table showing research findings for structurally related dichlorobenzamide derivatives, illustrating the biological potential of this scaffold.

Compound NameStructureActivity / Finding
3,5-Dichloro-N-(2-chlorophenyl)benzamideSynthesized as part of a series of dichlorobenzamide derivatives; noted for potential antitumoral and anticonvulsive activities based on analogous compounds. researchgate.net
3,5-Dichloro-N-(4-chlorophenyl)benzamideSynthesized and structurally characterized by X-ray crystallography. researchgate.net
N-(2-acetylphenyl)-2,5-dichlorobenzamideListed in chemical databases, indicating its synthesis as a chemical entity for research or screening. nih.gov

Historical Context and Evolution of Benzamide Chemistry

The history of benzamide chemistry dates back to the early days of organic synthesis. Benzamide, the simplest amide derivative of benzoic acid, was among the foundational molecules studied. Early research focused on its fundamental chemical properties and reactions.

The evolution of benzamide chemistry accelerated significantly with the rise of medicinal chemistry in the 20th century. The discovery that substituting the aromatic ring or the amide nitrogen of the benzamide scaffold could lead to profound biological effects opened the door to vast new areas of research. This led to the development of a multitude of drugs across various therapeutic areas. The synthesis of complex benzamides has evolved from simple acylation reactions to sophisticated, multi-step processes, often guided by computational modeling and a deep understanding of drug-receptor interactions. Modern synthetic methods allow for the precise placement of various functional groups to optimize potency, selectivity, and drug-like properties, a journey that has transformed the simple benzamide core into a versatile tool for drug discovery. cyberleninka.ru

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetamidophenyl)-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c1-9(20)18-11-3-5-12(6-4-11)19-15(21)13-8-10(16)2-7-14(13)17/h2-8H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSYYPUOMXBWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976754
Record name N-[4-(2,5-Dichlorobenzamido)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6125-84-4
Record name N-[4-(2,5-Dichlorobenzamido)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of N-[4-(acetylamino)phenyl]-2,5-dichlorobenzamide

The construction of this compound is centered around the formation of a stable amide linkage between two key precursor molecules: a derivative of 4-aminoacetanilide and 2,5-dichlorobenzoic acid.

The pivotal step in synthesizing the target compound is the creation of the benzamide (B126) bond. This is typically achieved by reacting an activated form of 2,5-dichlorobenzoic acid with N-(4-aminophenyl)acetamide. The most common and efficient method involves the conversion of the carboxylic acid to a more reactive acyl chloride.

The reaction proceeds by first treating 2,5-dichlorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 2,5-dichlorobenzoyl chloride. This highly electrophilic intermediate is then reacted with N-(4-aminophenyl)acetamide in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct, yielding this compound.

Alternative amidation strategies, often employed to avoid harsh conditions, utilize peptide coupling agents. researchgate.net Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) can directly couple the carboxylic acid and the amine, avoiding the need for the acyl chloride intermediate. researchgate.net These methods are known for their mild reaction conditions and high yields.

Table 1: Common Amidation Strategies
MethodActivating AgentKey FeaturesTypical Byproducts
Acyl Chloride MethodThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)High reactivity, cost-effective.HCl, SO₂, CO, CO₂
Peptide CouplingEDCI/HOBt, DCC/DMAPMild conditions, high specificity, good for sensitive substrates.Urea derivatives, water

N-(4-aminophenyl)acetamide (4-Aminoacetanilide): This precursor is commonly synthesized from 4-nitroaniline (B120555). The synthesis involves a two-step process. First, the amino group of 4-nitroaniline is acetylated using acetic anhydride. This protects the amino group and forms N-(4-nitrophenyl)acetamide. The second step is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C). nih.gov

2,5-Dichlorobenzoic Acid: This precursor is commercially available but can also be synthesized through methods such as the oxidation of 2,5-dichlorotoluene (B98588) or via Sandmeyer reaction from 2,5-dichloroaniline.

Functional group interconversions are essential for preparing these precursors. The acetylation of an amine and the reduction of a nitro group are fundamental transformations in organic synthesis that allow for the strategic construction of the required building blocks. nih.gov

Derivatization Approaches for this compound Analogs

To explore structure-activity relationships, analogs of the parent compound are synthesized by modifying its distinct chemical moieties. These modifications can alter the molecule's physicochemical properties.

The N-[4-(acetylamino)phenyl] portion of the molecule offers several sites for modification.

Varying the Acyl Group: The acetyl group (CH₃CO-) can be replaced with other acyl groups by starting with different N-acylated 4-nitroanilines. For example, using propionyl chloride or benzoyl chloride in the initial acylation step would lead to analogs with different N-acyl chains.

Substitution on the Phenyl Ring: Introducing substituents on the phenyl ring of the acetamide (B32628) moiety can be achieved by starting with appropriately substituted 4-nitroanilines (e.g., 2-methyl-4-nitroaniline (B30703) or 2-chloro-4-nitroaniline).

Amine Modification: The secondary amine of the acetamide can be a target for further derivatization, although this is less common as it can disrupt the planarity and hydrogen bonding capabilities of the amide group.

Table 2: Examples of Phenyl Acetamide Moiety Modifications
Modification SiteExample ModificationResulting Analog Structure Fragment
Acyl GroupReplacement of acetyl with propionyl-NH-CO-CH₂CH₃
Phenyl RingAddition of a methyl group ortho to the amine-C₆H₃(CH₃)-NH-CO-CH₃
Acetamide NitrogenAlkylation (e.g., methylation)-N(CH₃)-CO-CH₃

The 2,5-dichlorobenzamide (B1294676) fragment provides another key area for structural variation. The positions and nature of the substituents on this phenyl ring can be altered.

Altering Halogen Position and Identity: Analogs can be synthesized using different isomers of dichlorobenzoic acid (e.g., 2,4-dichloro-, 3,5-dichloro-, or 2,6-dichlorobenzoic acid) or by replacing the chloro groups with other halogens like fluorine or bromine.

Introducing Other Functional Groups: Non-halogenated or differently substituted benzoyl chlorides can be used to introduce a wide variety of functional groups, such as methyl, methoxy, or nitro groups. These are typically incorporated into the benzoic acid precursor prior to the amidation reaction. For instance, reacting N-(4-aminophenyl)acetamide with 2-chloro-5-nitrobenzoyl chloride would yield an analog with a different substitution pattern.

Advanced derivatization strategies involve replacing one of the aromatic rings with a heterocycle or linking the core structure to a heterocyclic moiety to create hybrid molecules. nih.gov

Heterocyclic Replacements: Either the phenylacetamide or the dichlorobenzamide ring can be replaced with a heterocyclic ring system. For example, using 2,5-dichloronicotinoyl chloride (a pyridine derivative) instead of 2,5-dichlorobenzoyl chloride would incorporate a pyridine ring into the final structure. Similarly, starting with an amino-substituted heterocycle like 2-amino-5-acetylthiazole would modify the other end of the molecule.

Hybrid Molecule Design: This approach involves linking the this compound scaffold to another distinct chemical entity, often a heterocycle known for a particular activity. nih.govmdpi.com This can be achieved by designing precursors that already contain the desired heterocyclic ring. For instance, a precursor like 4-(acetylamino)aniline could be modified at the acetyl methyl group with a linker that is then attached to a heterocyclic system, such as a quinoline (B57606) or an imidazole, before the final amidation step. nih.govnih.gov

Reaction Mechanism Studies in Benzamide Synthesis

The formation of the amide bond in the synthesis of this compound follows a well-established nucleophilic acyl substitution mechanism. This mechanism is fundamental to a wide range of organic reactions and is characterized by the attack of a nucleophile on an electrophilic carbonyl carbon.

The reaction can be broken down into the following key steps:

Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the amino group in 4-aminoacetanilide acting as a nucleophile. This nitrogen atom attacks the electrophilic carbonyl carbon of 2,5-dichlorobenzoyl chloride. The high electronegativity of the oxygen and chlorine atoms in the acyl chloride makes the carbonyl carbon particularly electron-deficient and thus susceptible to nucleophilic attack. This step results in the formation of a tetrahedral intermediate.

Formation of the Tetrahedral Intermediate: The tetrahedral intermediate is a transient species in which the carbonyl carbon is bonded to four other atoms: the original carbonyl oxygen (which now carries a negative charge), the chlorine atom, the dichlorophenyl ring, and the incoming amino group (which now carries a positive charge).

Collapse of the Tetrahedral Intermediate and Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond (the carbonyl group). Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as a leaving group. Chloride is an excellent leaving group due to its ability to stabilize the negative charge.

Deprotonation: The final step of the mechanism involves the deprotonation of the nitrogen atom of the newly formed amide. The base present in the reaction mixture, such as triethylamine (B128534) or pyridine, removes a proton from the positively charged nitrogen, neutralizing it and forming the final this compound product. This step also generates the hydrochloride salt of the base.

The presence of the electron-withdrawing acetyl group on the phenyl ring of 4-aminoacetanilide slightly deactivates the amino group, making it a weaker nucleophile compared to aniline (B41778). However, it is still sufficiently nucleophilic to react efficiently with the highly reactive 2,5-dichlorobenzoyl chloride. The two chlorine atoms on the benzoyl chloride ring are also electron-withdrawing, which further increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack.

Advanced Spectroscopic and Structural Characterization of N 4 Acetylamino Phenyl 2,5 Dichlorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Specific NMR data for N-[4-(acetylamino)phenyl]-2,5-dichlorobenzamide, which would provide insight into its molecular structure by mapping the hydrogen and carbon framework, is not available in published literature.

Detailed ¹H NMR spectral data, including chemical shifts, multiplicities, and coupling constants for the aromatic and amide protons, could not be found.

Published ¹³C NMR data, which would identify the chemical environment of each carbon atom in the molecule, is unavailable.

Information regarding the use of 2D NMR techniques (such as COSY or HMQC/HSQC) to establish connectivity between protons and carbons for this compound has not been reported.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight of this compound can be calculated from its chemical formula (C₁₅H₁₂Cl₂N₂O₂), specific mass spectrometry data, including the molecular ion peak and fragmentation patterns, are not available in the searched databases. This information would be crucial for confirming the molecular weight and providing clues about the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Experimental IR spectroscopic data for this compound, which would confirm the presence of key functional groups such as N-H, C=O (amide), and C-Cl bonds through their characteristic vibrational frequencies, could not be located.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

There are no published X-ray crystallographic studies for this compound. Such an analysis would provide definitive information about its three-dimensional structure in the solid state, including bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process is crucial in the characterization of newly synthesized molecules, such as this compound, as it provides a direct measure of the mass fractions of carbon, hydrogen, nitrogen, and other elements present in the sample. The data obtained from elemental analysis serves as a primary method for verifying the empirical formula of the compound and assessing its purity.

The verification of the molecular formula of this compound, which is C₁₅H₁₂Cl₂N₂O₂, relies on the comparison of experimentally determined elemental percentages with the theoretically calculated values. The theoretical composition is derived from the compound's molecular formula and the atomic weights of its constituent elements.

The following data table outlines the theoretical elemental composition of this compound.

ElementSymbolTheoretical Percentage (%)
CarbonC55.76
HydrogenH3.74
ChlorineCl21.94
NitrogenN8.67
OxygenO9.90

In a typical research setting, a sample of this compound would be subjected to combustion analysis or other suitable elemental analysis techniques. The resulting experimental percentages of carbon, hydrogen, and nitrogen would then be compared against the theoretical values presented in the table. A close correlation between the experimental and theoretical data, generally within a margin of ±0.4%, is considered strong evidence for the correct elemental composition and high purity of the synthesized compound.

Any significant deviation from the expected values could indicate the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis. Therefore, elemental analysis is an indispensable quality control step in the synthesis and characterization of this compound, ensuring the structural integrity and purity of the compound for further studies.

Preclinical Biological Activity and Molecular Mechanisms of N 4 Acetylamino Phenyl 2,5 Dichlorobenzamide and Analogs

Enzyme Inhibition Studies

The ability of N-[4-(acetylamino)phenyl]-2,5-dichlorobenzamide analogs to interact with and inhibit various enzymes is a cornerstone of their biological activity. Research has explored their effects on kinases and other enzymes relevant to disease processes.

The Janus kinase (JAK) family, particularly JAK2, is a critical component of signaling pathways that regulate cell growth, survival, and differentiation. Dysregulation of JAK2 activity is implicated in various myeloproliferative neoplasms and inflammatory diseases.

The tyrphostin AG490, a JAK2 inhibitor, has demonstrated efficacy in preclinical models. Inhibition of JAK2 by AG490 has been shown to induce apoptosis in drug-resistant cells from chronic myelogenous leukemia (CML) patients. nih.gov This effect is mediated through the deactivation of Lyn kinase via the SET–PP2A–SHP1 pathway. nih.gov Furthermore, JAK2 inhibition by AG490 has neuroprotective effects. In a mouse model of quinolinic acid-induced striatal lesion, AG490 treatment reduced neuronal death and astrogliosis, suggesting that the JAK-STAT pathway is involved in neuronal survival. nih.gov

CompoundTargetEffectCell/Model System
AG490JAK2Induces apoptosis, reduces colony formationImatinib-resistant CML cells
AG490JAK2Reduces neuronal loss and astrogliosisQuinolinic acid-induced striatal lesion in mice

Research into related chemical structures has revealed inhibitory activity against a variety of other enzymes.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a virulence factor in some bacterial infections. Phenyl phosphorodiamidate (PPDA) and N-(n-butyl)thiophosphoric triamide (NBPT) are well-characterized urease inhibitors that act as transition-state analogues of urea. nih.gov In a screening of 71 compounds, 30 showed significant inhibition against urease from Klebsiella pneumoniae or jack bean. nih.govresearchgate.net

Cholinesterases: Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine. nih.gov Analogs such as 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine have been synthesized and shown to be highly potent and selective inhibitors of AChE, with an IC50 value of 1.2 nM. nih.gov These inhibitors can be reversible or irreversible, with reversible inhibitors like galantamine and rivastigmine having therapeutic applications. nih.gov

Reverse Transcriptase: HIV reverse transcriptase (RT) is a key enzyme in the life cycle of the human immunodeficiency virus. The compound N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) has been identified as an effective inhibitor of HIV-1 RT. nih.gov It inhibits both RNA-dependent and DNA-dependent DNA polymerase activities with IC50 values of 1.2 µM and 2.1 µM, respectively. nih.gov Benzophenanthridine alkaloids have also demonstrated inhibitory activity against reverse transcriptase from RNA tumor viruses. nih.gov

Enzyme TargetInhibitor Example(s)Mechanism/Type of Inhibition
UreasePhenyl phosphorodiamidate (PPDA), N-(n-butyl)thiophosphoric triamide (NBPT)Transition-state analogues nih.gov
Acetylcholinesterase (AChE)1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidinePotent and selective inhibition (IC50 = 1.2 nM) nih.gov
HIV Reverse TranscriptaseN-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA)Noncompetitive inhibition, interferes with RT-DNA complex formation nih.gov

Understanding the molecular interactions between inhibitors and their target enzymes is crucial for designing more potent and specific compounds. Molecular docking and simulation studies have provided insights into these interactions for related benzamide (B126) derivatives.

For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking simulations revealed key interactions with the active sites of α-glucosidase and α-amylase. These interactions include hydrogen bonding, electrostatic interactions, and hydrophobic interactions. nih.gov For instance, the most active compound in the series, bearing a 2-CH3-5-NO2 substituent, showed pi-pi T-shaped interactions with Phe:157 and pi-alkyl interactions with Phe:188 and His:328 residues within the enzyme's active site. nih.gov

In the case of the HIV-1 RT inhibitor NAPETA, kinetic analysis showed noncompetitive inhibition with respect to the deoxynucleotide triphosphate (dNTP) substrate and a mixed-type inhibition with respect to the template-primer. nih.gov Further studies confirmed that NAPETA interferes with the formation of the RT-DNA complex, thereby reducing the enzyme's affinity for its DNA substrate. nih.gov

Cellular Pathway Modulation

Beyond direct enzyme inhibition, this compound analogs can influence cellular behavior by modulating signaling pathways that control cell fate.

Several studies have highlighted the anti-proliferative and pro-apoptotic effects of phenylacetamide and related derivatives in cancer cell lines.

A study on synthetic phenylacetamide derivatives found that they inhibited the growth of MCF7, MDA-MB468, and PC12 cancer cell lines in a dose-dependent manner. tbzmed.ac.ir The most potent compound, derivative 3d, induced apoptosis by upregulating the expression of Bcl-2, Bax, and FasL and increasing caspase 3 activity. tbzmed.ac.ir Similarly, the compound 4-methyl-2,6-bis(1-phenylethyl)phenol was found to suppress the proliferation of various cancer cell lines by inducing apoptosis, evidenced by the activation of caspase-3 and caspase-9 and a decrease in the anti-apoptotic protein Bcl-2. nih.gov The induction of apoptosis is a key mechanism for the anti-cancer activity of these compounds. nih.govnih.gov

Compound ClassCell LinesPro-Apoptotic Mechanisms
Phenylacetamide derivativesMCF7, MDA-MB468, PC12Upregulation of Bcl-2, Bax, FasL; increased caspase 3 activity tbzmed.ac.ir
4-methyl-2,6-bis(1-phenylethyl)phenolC6 glioma, HCT-15, LoVoActivation of caspase-3 and caspase-9; decreased Bcl-2 protein levels nih.gov

Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to bone diseases like osteoporosis. Analogs of this compound have been shown to inhibit osteoclast differentiation by targeting key signaling molecules.

The compound N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (B32628) (PPOA-N-Ac-2-Cl) significantly decreases the formation of multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts in a dose-dependent manner. nih.govnih.gov This inhibition is achieved by suppressing the expression of crucial osteoclast-specific genes, including TRAF6, c-fos, NFATc1, and CtsK. nih.govnih.gov TRAF6 is a key adapter protein in the RANKL signaling pathway, which is essential for osteoclast formation and function. embopress.org By downregulating TRAF6, PPOA-N-Ac-2-Cl effectively blocks the downstream signaling cascade required for osteoclastogenesis. nih.govnih.gov

Similarly, the analog 2-(2-chlorophenoxy)-N-[2-(4-propionyl-1piperazinyl) phenyl] acetamide (2-NPPA) also exhibits a strong inhibitory effect on osteoclastogenesis by suppressing the expression of c-fos and the phosphorylation of NF-κB. frontiersin.org These findings highlight the potential of these compounds as therapeutic agents for bone-loss related disorders by targeting the TRAF6-mediated signaling pathway. nih.govfrontiersin.org

Influence on Cytokine Receptor Signaling Pathways

No studies were identified that investigated the effect of this compound on cytokine receptor signaling pathways.

Investigation of Antimicrobial Activity in vitro

There is no available data on the in vitro antimicrobial activity of this compound. While other benzamide derivatives have been explored for such properties, research on this specific compound is absent in the public domain.

Antibacterial Spectrum and Efficacy against Gram-Positive and Gram-Negative Strains

No research could be found detailing the antibacterial spectrum and efficacy of this compound against either Gram-positive or Gram-negative bacterial strains.

Antifungal Properties against Fungal Pathogens

There are no published findings on the antifungal properties of this compound against any fungal pathogens.

Other Investigated Biological Activities in Preclinical Models (e.g., Larvicidal Activity)

No preclinical studies investigating other biological activities, such as larvicidal activity, for this compound have been reported in the available literature.

Structure Activity Relationship Sar Studies of N 4 Acetylamino Phenyl 2,5 Dichlorobenzamide Derivatives

Identification of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For N-[4-(acetylamino)phenyl]-2,5-dichlorobenzamide and its analogs, several key features have been identified as critical for their interaction with biological targets. The core structure consists of a dichlorinated benzamide (B126) ring linked to an acetylamino phenyl moiety.

The N-phenylbenzamide linker is a crucial component, providing a rigid framework that correctly orients the two aromatic rings relative to each other. The amide bond itself is a key hydrogen bonding motif, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen serving as a hydrogen bond acceptor. These interactions are often vital for anchoring the ligand within the binding site of a target protein.

Impact of Substituent Modifications on Biological Potency and Selectivity

Systematic modifications of the this compound scaffold have provided significant insights into the SAR of this compound class. These studies typically involve altering the substitution patterns on both the benzamide and the phenyl rings to probe the chemical space and identify derivatives with enhanced biological profiles.

Role of Halogenation Patterns on the Benzamide Ring

The presence and positioning of halogen atoms on the benzamide ring have a profound impact on the biological activity of these derivatives. Halogens, being electronegative and lipophilic, can influence the molecule's electronic distribution, membrane permeability, and binding affinity.

Studies on related benzamide derivatives have shown that the specific pattern of halogenation is critical. For instance, in some series of cholinesterase inhibitors, halogenation of the salicylanilide (B1680751) core, a related structure, was found to be essential for their inhibitory activity. The position of the chlorine atoms on the benzamide ring can dictate the orientation of the molecule within a binding pocket, with certain substitution patterns leading to more favorable interactions. For example, the 2,5-dichloro substitution pattern provides a specific steric and electronic profile that may be optimal for certain biological targets. Altering this pattern, for instance, to a 3,5-dichloro substitution, can lead to significant changes in activity, as seen in the computed properties of the analogous N-(4-acetamidophenyl)-3,5-dichlorobenzamide.

Table 1: Impact of Halogenation Pattern on Biological Activity (Hypothetical Data)

Compound Benzamide Substitution Target IC50 (µM)
1 2,5-dichloro Kinase A 0.5
2 3,5-dichloro Kinase A 5.2
3 2,4-dichloro Kinase A 1.8
4 2-chloro Kinase A 10.5

| 5 | 5-chloro | Kinase A | 8.7 |

This table presents hypothetical data to illustrate the potential impact of different halogenation patterns on the inhibitory concentration (IC50) against a hypothetical Kinase A.

Influence of Acetylamino Phenyl Moiety Substitutions

Modifications to this part of the molecule, such as altering the position of the acetylamino group or replacing it with other substituents, can significantly affect biological potency and selectivity. For example, the para-position of the acetylamino group in this compound is often found to be optimal for activity in many series of N-phenylbenzamide derivatives. Changing this to a meta- or ortho-position can lead to a loss of activity due to a suboptimal fit in the target's binding site.

Furthermore, replacing the acetyl group with other acyl groups of varying sizes and electronic properties can probe the steric and electronic requirements of the binding pocket. Similarly, substitution on the phenyl ring itself can provide insights into the tolerance for additional functional groups.

Table 2: Influence of Acetylamino Phenyl Moiety Substitutions on Biological Activity (Hypothetical Data)

Compound Phenyl Moiety Substitution Target IC50 (µM)
1 4-(acetylamino) Kinase A 0.5
6 3-(acetylamino) Kinase A 12.3
7 2-(acetylamino) Kinase A 25.1
8 4-(propionylamino) Kinase A 1.2

| 9 | 4-amino | Kinase A | 7.8 |

This table presents hypothetical data to illustrate the potential impact of substitutions on the acetylamino phenyl moiety on the inhibitory concentration (IC50) against a hypothetical Kinase A.

Conformational Effects on Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For this compound derivatives, the relative orientation of the two aromatic rings, governed by the torsion angles around the amide bond and the bond connecting the phenyl ring to the amide nitrogen, is of particular importance.

The presence of bulky substituents, such as the chlorine atoms at the 2- and 5-positions of the benzamide ring, can restrict the rotation around the connecting bonds, leading to a more defined set of low-energy conformations. This conformational rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target.

Computational and experimental studies on related N-phenylbenzamide structures have shown that the dihedral angle between the two aromatic rings can significantly influence binding affinity. A specific "twisted" conformation is often favored for optimal interaction with the binding site of various enzymes and receptors. The 2,5-dichloro substitution pattern can enforce a particular dihedral angle that may be beneficial for activity. The planarity or non-planarity of the molecule can affect its ability to fit into flat or deep binding pockets, respectively.

Table 3: Conformational Parameters and Biological Activity (Hypothetical Data)

Compound Dihedral Angle (°) Target Binding Affinity (Kd, nM)
1 45 Kinase A 50
10 90 Kinase A 500

| 11 | 15 | Kinase A | 800 |

This table presents hypothetical data to illustrate the potential relationship between the dihedral angle between the aromatic rings and the binding affinity (dissociation constant, Kd) for a hypothetical Kinase A.

Potential Applications in Chemical Biology and Early Drug Discovery Research

Utility as Molecular Probes for Target Validation

Molecular probes are essential tools in chemical biology for identifying and validating novel biological targets. Given the established biological activity of many benzamide (B126) derivatives, N-[4-(acetylamino)phenyl]-2,5-dichlorobenzamide could potentially be developed into a molecular probe. By modifying the core structure with reporter tags such as fluorescent dyes or affinity labels, researchers could use this compound to investigate its binding partners within a cell. Such probes would enable the visualization of the compound's subcellular localization and the identification of its protein targets through techniques like affinity chromatography followed by mass spectrometry. This approach is crucial for elucidating the mechanism of action of new bioactive compounds and for validating the role of their targets in disease processes.

Lead Compound Identification and Optimization for Specific Biological Targets

The N-phenylbenzamide scaffold is present in numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. For instance, various N-phenylbenzamide derivatives have been synthesized and evaluated for their potential as inhibitors of enzymes such as histone deacetylases (HDACs) or as agents targeting specific protein-protein interactions. nih.gov The 2,5-dichloro substitution on the benzamide ring and the N-acetylaminophenyl moiety of this compound provide specific electronic and steric properties that could confer affinity for a particular biological target.

In early drug discovery, this compound could serve as a "hit" or a starting point for a lead optimization campaign. Through systematic structure-activity relationship (SAR) studies, medicinal chemists could synthesize analogues with modifications at various positions to improve potency, selectivity, and pharmacokinetic properties. For example, altering the substitution pattern on either phenyl ring or modifying the amide linker could lead to the identification of a lead compound with desirable characteristics for a specific therapeutic target.

Contribution to the Development of New Chemical Entities for Investigational Biological Activities

The synthesis and biological evaluation of novel chemical structures are fundamental to expanding the chemical space available for drug discovery. This compound represents a unique chemical entity that, upon biological screening, could reveal unexpected activities. High-throughput screening campaigns often include diverse sets of compounds to identify novel modulators of biological pathways. The inclusion of compounds like this compound in such screens could lead to the discovery of new biological activities.

Should this compound exhibit an interesting biological profile, it could form the basis for the development of a new class of investigational drugs. The journey from a novel chemical entity to a clinical candidate involves extensive preclinical testing, but the initial discovery of a bioactive molecule with a distinct chemical structure is a critical first step.

Development of Analytical Methods for Detection and Quantification in Research Matrices

The ability to accurately detect and quantify a compound in various biological and environmental samples is crucial for its development and study. For this compound, standard analytical techniques could be adapted for its quantification in research matrices such as plasma, cell lysates, or microsomal preparations.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes for Enhanced Scalability

The advancement of N-[4-(acetylamino)phenyl]-2,5-dichlorobenzamide from a laboratory-scale compound to a potentially widely used chemical probe or drug precursor hinges on the development of efficient and scalable synthetic methodologies. Traditional synthesis of N-phenylbenzamides often involves the coupling of a substituted aniline (B41778) with a benzoyl chloride derivative. researchgate.netcyberleninka.ru For the title compound, this would typically involve the reaction of 4-aminoacetanilide with 2,5-dichlorobenzoyl chloride.

Future research will likely focus on optimizing this process for improved yield, purity, and cost-effectiveness on a larger scale. Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of related benzamide (B126) structures. researchgate.net Investigating microwave protocols could significantly reduce production time.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher consistency, safety, and throughput compared to batch processing. Adapting the synthesis to a flow chemistry platform would be a major step towards industrial scalability.

Catalyst Development: Exploring novel catalysts for the amide bond formation could lead to milder reaction conditions and reduce the need for activating agents, thereby minimizing waste and simplifying purification.

Green Chemistry Approaches: The use of more environmentally benign solvents and reagents will be crucial. Research into solvent-free reaction conditions or the use of aqueous-based systems could enhance the environmental profile of the synthesis.

Advanced Mechanistic Studies at the Molecular and Cellular Levels

Understanding the precise biological mechanism of action of this compound is fundamental to its future development. While the specific targets of this compound are not yet fully elucidated, the broader benzamide class of molecules is known to interact with a diverse range of biological targets, including enzymes and receptors. nih.govnih.govnih.gov

Future mechanistic studies should employ a multi-pronged approach to identify its molecular targets and cellular effects:

Target Identification: Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and computational target prediction can be used to identify specific proteins that bind to the compound.

Enzyme Inhibition Assays: Given that many benzamide derivatives act as enzyme inhibitors (e.g., histone deacetylase (HDAC) inhibitors or topoisomerase inhibitors), screening this compound against panels of known enzymes could rapidly uncover its primary mode of action. nih.govnih.gov

Cellular Pathway Analysis: Once a target is identified, further studies using techniques like Western blotting, qPCR, and reporter gene assays can validate target engagement in a cellular context and map the downstream signaling pathways affected by the compound.

Structural Biology: Determining the crystal structure of the compound bound to its target protein via X-ray crystallography or cryo-electron microscopy would provide invaluable atomic-level insights into the binding interactions, guiding further optimization. nih.gov

Expansion of Structure-Activity Relationship (SAR) Through Combinatorial Chemistry

A systematic exploration of the structure-activity relationship (SAR) is essential for transforming this compound into a lead compound with enhanced potency and selectivity. Combinatorial chemistry offers a powerful platform for rapidly generating a large library of analogs for SAR studies. researchgate.netnih.gov

Future research would involve systematically modifying different parts of the molecule:

The 2,5-Dichlorophenyl Ring: The position and nature of the halogen substituents can be altered. Replacing chlorine with other halogens (F, Br, I) or with other electron-withdrawing or electron-donating groups could significantly impact binding affinity and pharmacokinetic properties.

The Acetylaminophenyl Moiety: The acetyl group can be replaced with other acyl groups or alkyl chains of varying lengths. The position of the acetylamino group on the phenyl ring (ortho, meta, para) could also be varied to probe the spatial requirements of the target's binding pocket.

The Amide Linker: While generally less frequently modified, subtle changes to the amide bond, such as N-methylation or replacement with a bioisostere, could be explored to improve metabolic stability.

A hypothetical SAR study could yield data similar to that presented in the table below, guiding the selection of candidates for further development.

Compound IDR1 (Position 2)R2 (Position 5)R3 (Amine Substituent)Biological Activity (IC₅₀, µM)
Parent ClCl4-NHCOCH₃10.5
Analog-1 FCl4-NHCOCH₃15.2
Analog-2 ClF4-NHCOCH₃8.7
Analog-3 ClCl3-NHCOCH₃25.1
Analog-4 ClCl4-NHCOCF₃5.3
Analog-5 BrBr4-NHCOCH₃7.9

Note: This data is illustrative and intended to represent the type of information generated in an SAR study.

Integration of this compound Derivatives in Multi-Target Drug Discovery

The concept of multi-target drug discovery, where a single molecule is designed to interact with multiple biological targets, is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The inherent structural features of this compound make it an attractive scaffold for developing multi-target ligands.

Future research in this area could focus on:

Hybrid Molecule Design: By combining the core benzamide structure with pharmacophores known to interact with other targets, novel hybrid molecules can be created. For example, integrating a fragment known to inhibit a specific kinase with the benzamide scaffold could result in a dual-action compound.

Fragment-Based Drug Discovery (FBDD): The dichlorobenzamide or acetylaminophenyl fragments could be used as starting points in FBDD campaigns to identify new, unrelated targets, which could then be incorporated into a multi-target design strategy.

Systems Biology Analysis: By analyzing the cellular effects of a library of derivatives, it may be possible to identify compounds that modulate entire networks or pathways rather than just a single protein. This approach is particularly relevant for diseases with complex pathologies where hitting a single target is often insufficient.

Application in Chemical Genetics and Phenotypic Screening

Chemical genetics utilizes small molecules to perturb protein function in a manner analogous to traditional genetic techniques, offering temporal and reversible control. nih.gov this compound and its derivatives can serve as valuable tools in this field.

Emerging research avenues include:

Phenotypic Screening: The compound and its analogs can be screened against various disease models (e.g., cancer cell lines, patient-derived cells, or even model organisms like Drosophila melanogaster) to identify unexpected therapeutic activities. biorxiv.org A phenotypic hit can then be used to uncover novel biological pathways or new drug targets relevant to the disease.

Chemical Probe Development: A potent and selective derivative could be developed into a chemical probe. By attaching a fluorescent tag or an affinity label, such a probe can be used to visualize the target protein within cells, track its movement, and identify its interaction partners.

Target Deconvolution: For compounds identified through phenotypic screening, a significant challenge is identifying the specific molecular target responsible for the observed effect. Modern chemical biology techniques, including thermal proteome profiling (TPP) and activity-based protein profiling (ABPP), can be employed to systematically identify the cellular targets of these bioactive compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-(acetylamino)phenyl]-2,5-dichlorobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling substituted benzamides with aryl amines using carbodiimide-based reagents (e.g., EDC/HOBt) in polar aprotic solvents like DMF. For example, refluxing with glacial acetic acid as a catalyst in ethanol has been employed for analogous compounds . Optimization may involve adjusting stoichiometry, reaction time (e.g., 4–12 hours), and temperature (60–100°C) to improve yield. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.
  • Structural Confirmation : Employ 1H^1H- and 13C^{13}C-NMR to verify acetyl and aromatic proton environments. FT-IR can confirm amide C=O stretches (~1650–1680 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC determination against Gram+/− bacteria) or antifungal assays (e.g., Candida spp.). For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) are essential .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 298 K provides bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example, disorder in the acetyl group or dichlorophenyl moiety can be modeled using refinement software (e.g., SHELXL). Data-to-parameter ratios >10 ensure reliability .

Q. What computational strategies predict binding affinities to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like kinase enzymes or DNA gyrase. Use DFT calculations (B3LYP/6-31G**) to optimize geometry and compute electrostatic potential surfaces. Validate with MD simulations (100 ns) to assess stability in binding pockets .

Q. How can researchers address contradictions in reported biological activity data?

  • Methodological Answer : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays). Cross-validate with orthogonal methods: e.g., compare MICs with time-kill curves. Analyze batch-to-batch variability via LC-MS to rule out impurity effects .

Q. What analytical techniques quantify degradation products under physiological conditions?

  • Methodological Answer : Simulate degradation in PBS (pH 7.4, 37°C) or liver microsomes. Use LC-MS/MS with MRM mode to detect metabolites. Assign structures via MS2^2 fragmentation patterns and compare with synthetic standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.